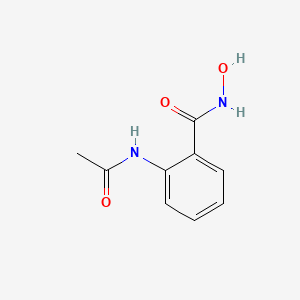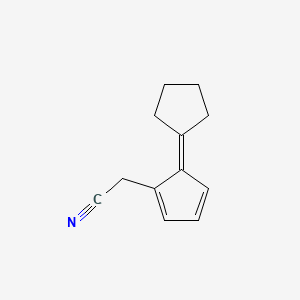![molecular formula C15H12N2O3 B14299073 {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid CAS No. 114216-38-5](/img/structure/B14299073.png)
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid is an organic compound that features both isocyanate and carbamic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid typically involves the reaction of 4-isocyanatobenzyl chloride with phenylcarbamic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and toluene, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactivity of isocyanate groups, which can be hazardous.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and related compounds.
Substitution: Urethanes, ureas, and thiocarbamates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable products. This reactivity is exploited in various applications, including the formation of polyurethanes and other polymers.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl isocyanate
- Benzyl isocyanate
- Phenylcarbamic acid
Comparison
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid is unique due to the presence of both isocyanate and carbamic acid functional groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups.
Propiedades
Número CAS |
114216-38-5 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
[4-[(4-isocyanatophenyl)methyl]phenyl]carbamic acid |
InChI |
InChI=1S/C15H12N2O3/c18-10-16-13-5-1-11(2-6-13)9-12-3-7-14(8-4-12)17-15(19)20/h1-8,17H,9H2,(H,19,20) |
Clave InChI |
PSZCZRHCUIZTOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



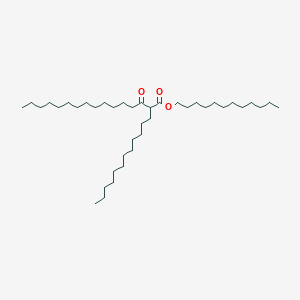
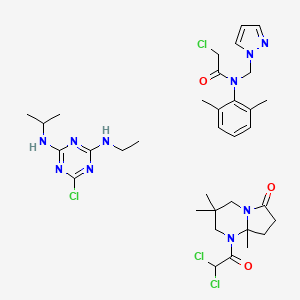
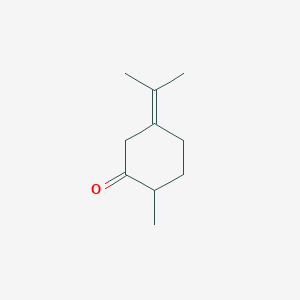

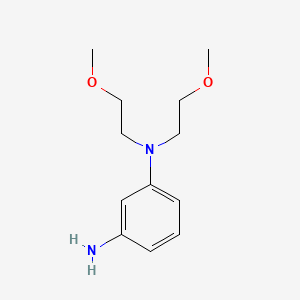
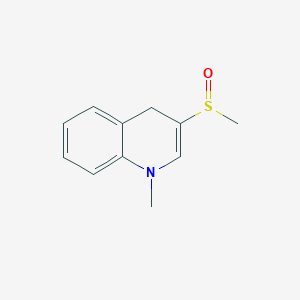
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
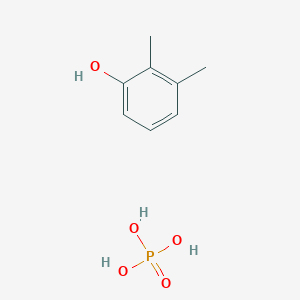
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)


